![molecular formula C14H20N2O2S B5881757 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol](/img/structure/B5881757.png)
4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol, also known as EPCMT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. In
作用机制
The mechanism of action of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol has also been shown to modulate the activity of the Wnt signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and physiological effects:
4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol can improve cognitive function and reduce the accumulation of amyloid beta plaques in the brain, which are associated with Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol is its high yield, which makes it a cost-effective compound for scientific research. Additionally, 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol has been shown to have a low toxicity profile, making it a safe compound to work with in the laboratory. However, one limitation of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several future directions for research on 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol. One direction is to further explore its potential as a drug candidate for the treatment of inflammatory and neurological disorders. Another direction is to investigate its mechanism of action in more detail, particularly with regard to its modulation of cellular signaling pathways. Additionally, future research could focus on developing new synthetic methods for 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol that improve its solubility and other properties.
合成方法
The synthesis of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol involves the reaction of 4-hydroxy-2-methoxyphenol with carbon disulfide and ethyl piperazine in the presence of a base catalyst. The resulting product is then purified through a series of recrystallization and filtration steps. The yield of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol is typically high, making it a cost-effective compound for scientific research.
科学研究应用
4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol has been found to have potential applications in various fields of scientific research. In pharmacology, 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In biochemistry, 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol has been used as a probe to study the interaction between proteins and small molecules. In medicine, 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
(4-ethylpiperazin-1-yl)-(4-hydroxy-3-methoxyphenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-3-15-6-8-16(9-7-15)14(19)11-4-5-12(17)13(10-11)18-2/h4-5,10,17H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSAAABEQAPDHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[(4-ethylpiperazin-1-yl)-sulfanylmethylidene]-2-methoxycyclohexa-2,5-dien-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl [5-(2-thienyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5881689.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5881717.png)
![1-[2-(2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5881724.png)
![methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5881729.png)
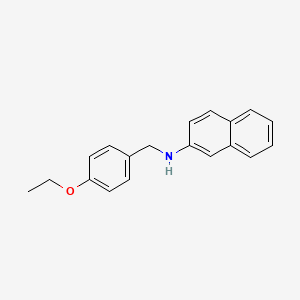
![8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5881743.png)
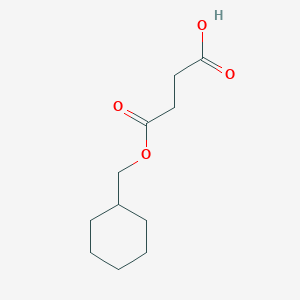
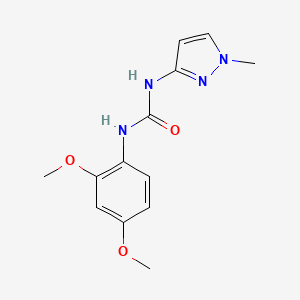
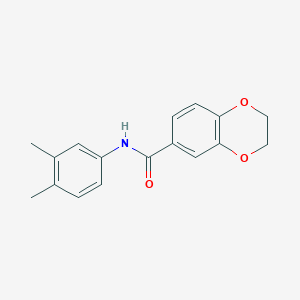
![ethyl 2-[(2,3-dimethoxybenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B5881782.png)
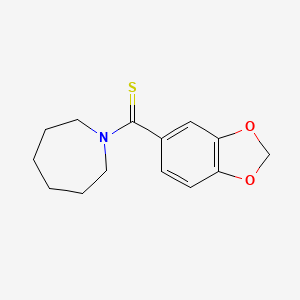
![2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline](/img/structure/B5881791.png)
![3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5881793.png)